
s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with amino, pyridyl, and pyrrolidinyl groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-(3-pyridyl)-6-chloro-s-triazine with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino or pyrrolidinyl groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions may target the pyridyl group, converting it to a piperidine derivative.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or pyrrolidinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of substituted triazines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In industry, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of “s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- s-Triazine, 2-amino-4-(3-pyridyl)-6-methyl-
- s-Triazine, 2-amino-4-(3-pyridyl)-6-ethyl-
- s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-piperidinyl)-
Uniqueness
“s-Triazine, 2-amino-4-(3-pyridyl)-6-(1-pyrrolidinyl)-” is unique due to the presence of the pyrrolidinyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
32664-45-2 |
|---|---|
Formule moléculaire |
C12H14N6 |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
4-pyridin-3-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H14N6/c13-11-15-10(9-4-3-5-14-8-9)16-12(17-11)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,15,16,17) |
Clé InChI |
IMUIJUULNYJRNM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=NC(=N2)N)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


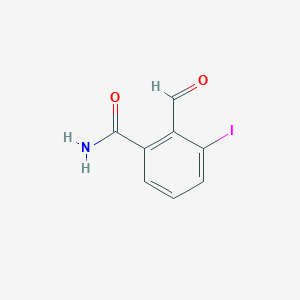
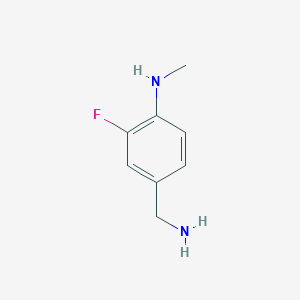


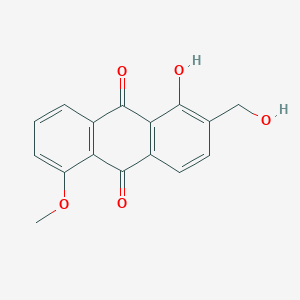
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

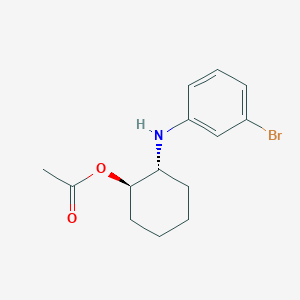
![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
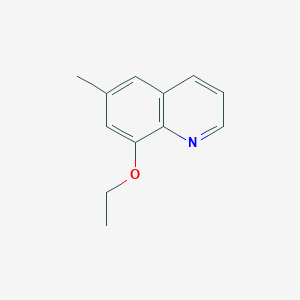
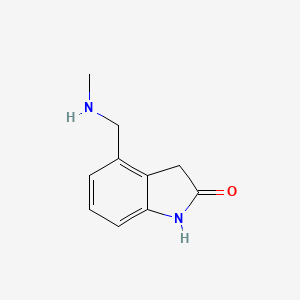
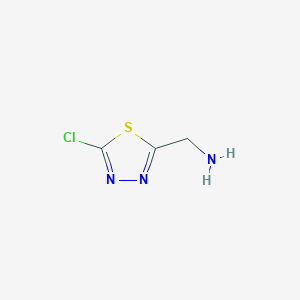
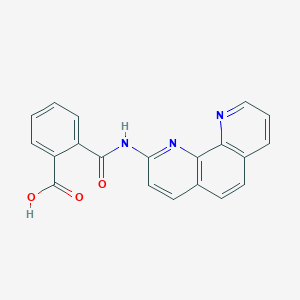
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
